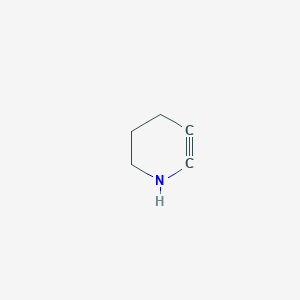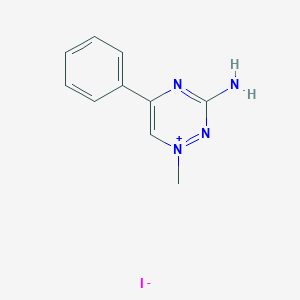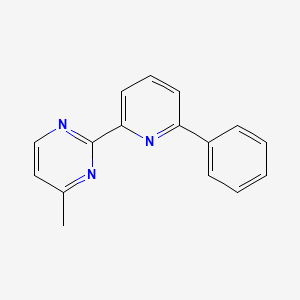
1-(Trimethylsilyl)hept-2-yn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)hept-2-yn-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-yn-4-ol backbone. This compound is notable for its unique structural features, which include a triple bond (alkyne) and a hydroxyl group (alcohol). These functional groups confer distinct chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)hept-2-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with acetylene and an appropriate alkyl halide.
Alkynide Alkylation: The acetylene is deprotonated using a strong base to form an acetylide ion, which then undergoes alkylation with the alkyl halide to form the desired alkyne.
Hydroxylation: The alkyne is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Trimethylsilylation: Finally, the hydroxyl group is protected by introducing a trimethylsilyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)hept-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Hydrolysis: The trimethylsilyl group can be removed by hydrolysis to regenerate the free hydroxyl group.
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Trimethylsilyl)hept-2-yn-4-ol finds applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)hept-2-yn-4-ol is primarily determined by its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. The trimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)hept-2-yn-4-ol can be compared with other similar compounds, such as:
Hept-2-yn-4-ol: Lacks the trimethylsilyl group, making it more reactive at the hydroxyl site.
1-(Trimethylsilyl)hept-2-yn-4-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
1-(Trimethylsilyl)hept-2-yn-4-amine:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it a versatile compound in various scientific and industrial contexts.
Propriétés
Numéro CAS |
111999-85-0 |
|---|---|
Formule moléculaire |
C10H20OSi |
Poids moléculaire |
184.35 g/mol |
Nom IUPAC |
1-trimethylsilylhept-2-yn-4-ol |
InChI |
InChI=1S/C10H20OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h10-11H,5,7,9H2,1-4H3 |
Clé InChI |
XWKYSECEIVWOKG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#CC[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


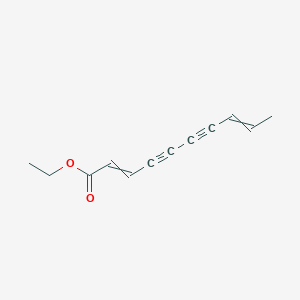



![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

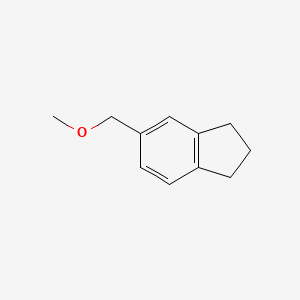
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

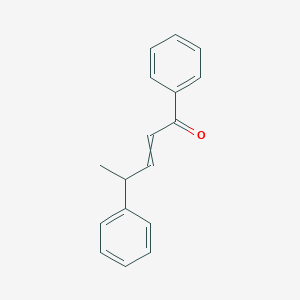
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
